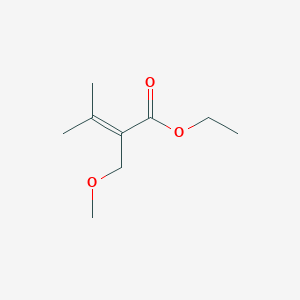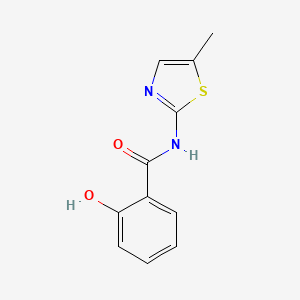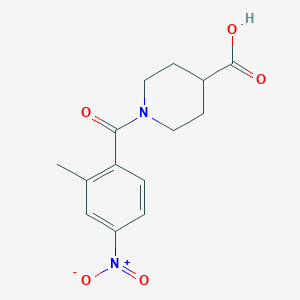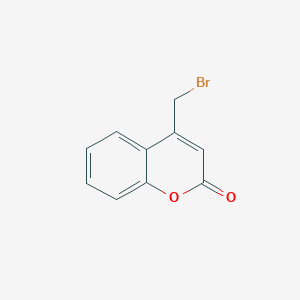![molecular formula C13H15BrO2 B14078417 4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran ring fused with a cyclopentane ring, which is further substituted with bromine and methoxy groups. Such structural features make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] typically involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method efficiently constructs the multi-substituted spirocyclic skeleton using a catalysis system of Cu(II)/BOX. The reaction involves cyclization between substituted benzoquinones and allylic alcohols, yielding the desired product with high enantioselectivity and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] are not extensively documented, the principles of scalable organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane]: Unique due to its specific substitution pattern and spirocyclic structure.
Benzofuran derivatives: Share the benzofuran core but differ in the substituents and additional ring structures.
Spirocyclic compounds: Similar spirocyclic framework but with different ring systems and substituents.
Uniqueness
4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1’-cyclopentane] stands out due to its combination of a benzofuran ring with a cyclopentane ring, along with bromine and methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
4-bromo-7-methoxyspiro[3H-1-benzofuran-2,1'-cyclopentane] |
InChI |
InChI=1S/C13H15BrO2/c1-15-11-5-4-10(14)9-8-13(16-12(9)11)6-2-3-7-13/h4-5H,2-3,6-8H2,1H3 |
InChI Key |
DBUZWESZMNGRDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)




![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)




![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)

